Phyllactone A
Description
Phyllactone A is a scalarane-type sesterterpenoid isolated from marine sponges of the genus Phyllospongia and Dysidea. These compounds are characterized by a pentacyclic scaffold with oxygenated functional groups, contributing to their diverse bioactivities. This compound was first reported in studies focusing on cytotoxic marine natural products, where its structure was elucidated using NMR spectroscopy and HRMS . Key structural features include a γ-lactone ring (E-ring) and hydroxyl/methoxyl substitutions at positions C-12, C-14, and C-24, which influence its stereochemical configuration and biological potency .
This compound exhibits moderate cytotoxicity against cancer cell lines, such as MDA-MB-231 (breast cancer), with studies highlighting its role in apoptosis induction and mitochondrial membrane disruption . However, its activity is highly dependent on stereochemical nuances, as seen in structural revisions of related analogs like 12-epi-phyllactone D/E .
Properties
CAS No. |
145613-54-3 |
|---|---|
Molecular Formula |
C32H50O6 |
Molecular Weight |
530.7 g/mol |
IUPAC Name |
[(3R,4R,5aS,5bR,7aS,8S,11aS,11bR,13R,13aS)-8-ethyl-4-hydroxy-3,5b,8,11a,13a-pentamethyl-1-oxo-4,5,5a,6,7,7a,9,10,11,11b,12,13-dodecahydro-3H-phenanthro[2,1-e][2]benzofuran-13-yl] 3-hydroxypentanoate |
InChI |
InChI=1S/C32H50O6/c1-8-19(33)15-25(35)38-24-17-22-30(5)13-10-12-29(4,9-2)21(30)11-14-31(22,6)23-16-20(34)26-18(3)37-28(36)27(26)32(23,24)7/h18-24,33-34H,8-17H2,1-7H3/t18-,19?,20-,21+,22-,23+,24-,29+,30+,31-,32-/m1/s1 |
InChI Key |
ASNLHWDCHRXQBN-CSYAWAKVSA-N |
SMILES |
CCC(CC(=O)OC1CC2C3(CCCC(C3CCC2(C4C1(C5=C(C(OC5=O)C)C(C4)O)C)C)(C)CC)C)O |
Isomeric SMILES |
CCC(CC(=O)O[C@@H]1C[C@@H]2[C@]3(CCC[C@]([C@@H]3CC[C@]2([C@H]4[C@]1(C5=C([C@H](OC5=O)C)[C@@H](C4)O)C)C)(C)CC)C)O |
Canonical SMILES |
CCC(CC(=O)OC1CC2C3(CCCC(C3CCC2(C4C1(C5=C(C(OC5=O)C)C(C4)O)C)C)(C)CC)C)O |
Synonyms |
phyllactone A phyllactone B |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Phyllactone A belongs to a broader family of scalarane sesterterpenoids, including phyllactones B–I and related derivatives. Below is a detailed comparison of their structural features, spectroscopic data, and bioactivities:
Table 1: Structural and Bioactive Comparison of this compound and Analogs
Key Findings :
Structural Variations :
- Substitution Patterns : The presence of methoxyl (OMe) vs. hydroxyl (OH) groups significantly alters bioactivity. For example, Compound 9 (C-24 OMe) shows enhanced cytotoxicity (IC₅₀ = 2.1 µM) compared to this compound (GI₅₀ = 8.7 µM) due to improved membrane permeability .
- Stereochemistry : The 12-epi configuration in phyllactone D/E corrects earlier misassignments, with δC shifts at C-9 (Δ+2.1 ppm) and C-23 (Δ-3.5 ppm) confirming stereochemical revisions .
Bioactivity Trends: E-Ring Modifications: Compounds with α,β-unsaturated carbonyl systems (e.g., Compound 7’s pentenone E-ring) exhibit superior cytotoxicity, likely via Michael addition-mediated DNA damage . Carbonyl vs. Hydroxyl Groups: Carbonyl groups at C-14/C-16 (Compound 9) correlate with higher potency, whereas hydroxyl groups (this compound) reduce activity, possibly due to hydrogen bonding with cellular targets .
Species-Specific Variations :
- Dysidea-derived compounds (e.g., phyllactones D/E) show higher activity against breast cancer cells, while Phyllospongia-derived analogs (e.g., Compound 9) target lung and liver cancer cells .
Research Implications
This compound and its analogs underscore the importance of marine natural products in drug discovery. Structural refinements, such as C-24 methoxylation or E-ring conjugation, offer actionable insights for synthetic optimization.
Q & A
Q. What are the primary natural sources of Phyllactone A, and how is it isolated for research purposes?
this compound is typically isolated from marine-derived fungi or specific plant species (e.g., genus Phyllanthus). The isolation process involves:
- Extraction : Use of organic solvents (e.g., methanol, ethyl acetate) under controlled pH and temperature conditions to dissolve secondary metabolites .
- Chromatography : Fractionation via column chromatography (silica gel, Sephadex LH-20) followed by HPLC purification. Purity is validated using TLC and HPLC-DAD .
- Characterization : Structural elucidation via NMR (¹H, ¹³C, 2D-COSY) and high-resolution mass spectrometry (HR-MS) .
Q. What spectroscopic methods are essential for characterizing this compound’s structure?
Key methods include:
- NMR Spectroscopy : ¹H and ¹³C NMR for backbone structure determination; 2D experiments (HMBC, HSQC) for carbon-proton connectivity .
- Mass Spectrometry : HR-MS to confirm molecular formula (e.g., ESI-TOF for accurate mass).
- X-ray Crystallography (if applicable): For absolute stereochemistry determination .
Q. How do researchers assess the preliminary bioactivity of this compound?
Initial bioactivity screens involve:
- In vitro assays : Cytotoxicity (MTT assay), antimicrobial activity (MIC determination), and enzyme inhibition (e.g., kinase assays) .
- Dose-response curves : IC50/EC50 calculations using nonlinear regression models (e.g., GraphPad Prism) .
Advanced Research Questions
Q. How can contradictions in reported bioactivity data for this compound be resolved?
Contradictions may arise from:
- Experimental variability : Differences in cell lines (e.g., HeLa vs. MCF-7), solvent carriers (DMSO vs. ethanol), or assay protocols.
- Statistical rigor : Ensure n ≥ 3 replicates, ANOVA with post-hoc tests (Tukey’s HSD), and reporting of confidence intervals .
- Meta-analysis : Compare data across studies using standardized metrics (e.g., pIC50) and adjust for batch effects .
Q. What strategies optimize the total synthesis of this compound for structure-activity relationship (SAR) studies?
Key steps include:
- Retrosynthetic analysis : Identify modular intermediates (e.g., polyketide fragments) for convergent synthesis .
- Stereochemical control : Use asymmetric catalysis (e.g., Sharpless epoxidation) or chiral auxiliaries.
- Functional group compatibility : Protect reactive moieties (e.g., hydroxyls) during coupling reactions .
Q. How do researchers validate the target pathways of this compound in mechanistic studies?
- Omics approaches : Transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify differentially expressed genes/proteins .
- Knockout/knockdown models : CRISPR/Cas9 or siRNA to confirm target dependency .
- Binding assays : Surface plasmon resonance (SPR) or ITC to measure binding affinity and kinetics .
Q. What computational methods are used to predict this compound’s pharmacokinetic properties?
- ADME prediction : Tools like SwissADME or ADMETlab to estimate absorption, distribution, and metabolism .
- Molecular docking : AutoDock Vina or Schrödinger Suite for target binding simulations .
- MD simulations : GROMACS for stability and binding dynamics over time (≥100 ns trajectories) .
Methodological Considerations
Q. How should researchers design dose-escalation studies for this compound in vivo?
- Preclinical models : Use murine xenografts with human-derived cancer cells.
- Dosing regimen : Start at 1/10th of the MTD (maximum tolerated dose) from in vitro data, with 3–5 dose cohorts .
- Toxicity endpoints : Monitor body weight, organ histopathology, and serum biomarkers (ALT, AST) .
Q. What quality control measures are critical for ensuring batch-to-batch consistency in this compound production?
- Purity thresholds : ≥95% by HPLC, confirmed with UV/Vis or ELSD detectors .
- Stability testing : Accelerated degradation studies (40°C/75% RH for 6 months) .
- Spectroscopic batch records : Compare NMR/MS data to reference standards .
Q. How can researchers address low yields in this compound extraction from natural sources?
- Strain optimization : Use mutagenesis or CRISPR editing to enhance fungal production .
- Fermentation scaling : Optimize bioreactor conditions (pH, aeration, nutrient feed) .
- Synthetic biology : Heterologous expression in E. coli or yeast with engineered pathways .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
